

A Technical Guide to the Agelastatin and Agistatin Families of Bioactive Compounds

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Compound of Interest

Compound Name: *Agistatin E*

Cat. No.: *B599487*

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DISCLAIMER: The initial query for "**Agistatin E** family of compounds (Agistatin A, B, C, D)" appears to conflate two distinct families of natural products: the Agelastatins and the Agistatins. This guide addresses both families, clarifying their unique origins, structures, and biological activities to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: The Agelastatin Family (A, B, C, D, E, F) - Potent Antitumor Alkaloids

The Agelastatins are a family of pyrrole-imidazole alkaloids isolated from marine sponges of the genus *Agelas*. These compounds are characterized by a rigid, tetracyclic core and have garnered significant attention for their potent cytotoxic and antitumor activities.

Chemical Structures and Properties

The Agelastatin family consists of six known members, Agelastatin A through F. Their core structure is a complex, fused ring system. The chemical properties of key members are summarized below.

Compound	Molecular Formula	Molar Mass (g/mol)	CAS Number	Key Structural Features
Agelastatin A	C ₁₂ H ₁₃ BrN ₄ O ₃	341.16	152406-28-5	Tetracyclic core with a bromine substituent.[1]
Agelastatin B	C ₁₂ H ₁₂ Br ₂ N ₄ O ₃	420.06	176669-93-7	Dibrominated analog of Agelastatin A.
Agelastatin C	C ₁₂ H ₁₃ BrN ₄ O ₄	357.16	207851-40-1	Hydroxylated derivative of Agelastatin A.
Agelastatin D	C ₁₁ H ₁₁ BrN ₄ O ₃	327.13	207851-41-2	N-demethylated analog of Agelastatin A.
Agelastatin E	C ₁₃ H ₁₅ BrN ₄ O ₃	355.19	1252953-33-3	Methoxy derivative of Agelastatin A.[2]
Agelastatin F	C ₁₁ H ₁₀ Br ₂ N ₄ O ₃	405.03	1252953-34-4	Brominated and N-demethylated analog.

Biological Activity and Mechanism of Action

Agelastatins exhibit significant cytotoxicity against a range of human cancer cell lines.

Agelastatin A, the most studied member, is a potent inhibitor of protein synthesis and has been shown to modulate key cellular signaling pathways.

Anticancer Activity (IC₅₀ Values)

Compound	U-937 (Lymphoma)	HeLa (Cervical)	A549 (Lung)	BT549 (Breast)
Agelastatin A	0.02 μ M	0.41 μ M	0.42 μ M	0.10 μ M
Agelastatin B	1.1 μ M	> 10 μ M	> 10 μ M	7.9 μ M
Agelastatin D	0.12 μ M	1.4 μ M	1.9 μ M	0.44 μ M
Agelastatin E	0.53 μ M	7.9 μ M	> 10 μ M	4.3 μ M

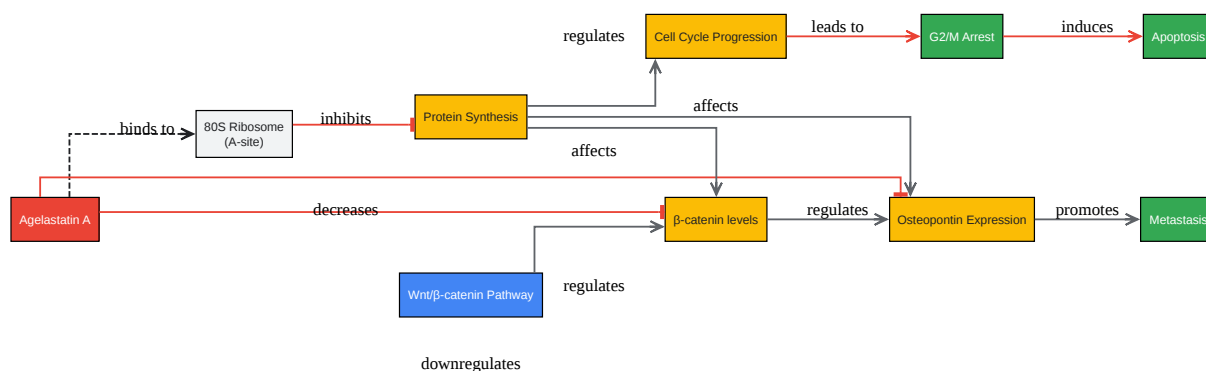
Data sourced from Han et al., 2013.[3]

Mechanism of Action of Agelastatin A

Agelastatin A's primary mechanism of action is the inhibition of eukaryotic translation. It binds to the A-site of the 80S ribosome, preventing peptide bond formation and thereby halting protein synthesis.[4][5] This leads to a cascade of downstream effects, including:

- Cell Cycle Arrest: Agelastatin A induces cell cycle arrest at the G2/M phase.[2][6]
- Apoptosis: The compound induces programmed cell death in cancer cells.[6]
- Wnt/ β -catenin Pathway Modulation: Agelastatin A has been shown to decrease cellular levels of β -catenin, a key component of the Wnt signaling pathway, which is often dysregulated in cancer.[7]
- Inhibition of Osteopontin: It down-regulates the expression of osteopontin, a protein associated with neoplastic transformation and metastasis.[7]

Signaling Pathway of Agelastatin A



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Mechanism of Action of Agelastatin A.

Experimental Protocols

Total Synthesis of (-)-Agelastatin A

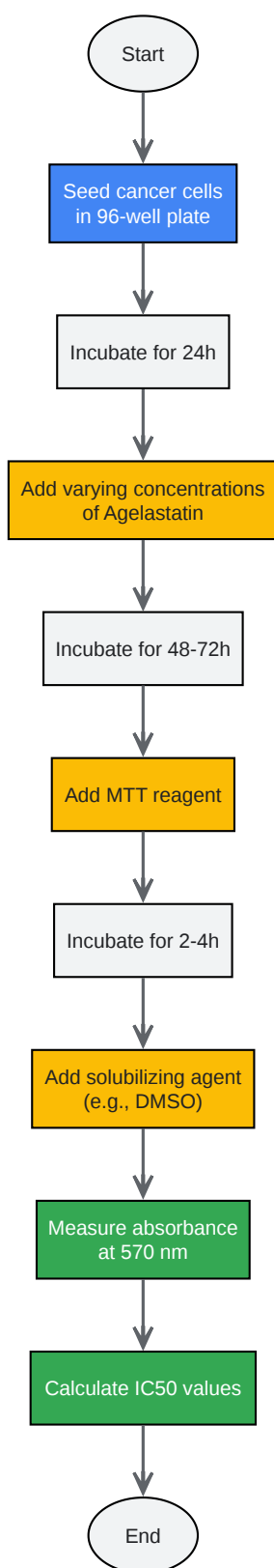
A concise, enantioselective total synthesis of all known Agelastatin alkaloids has been reported.[2][8] A general overview of the synthetic strategy involves:

- Enantioselective synthesis of a key pyrrole intermediate.
- Construction of the imidazolone D-ring through a novel [4+1] annulation strategy.
- A bio-inspired, late-stage 5-exo-trig cyclization to form the C-ring.
- Final modifications to yield the different members of the Agelastatin family.

Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic effects of Agelastatins is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Cytotoxicity Assay



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Workflow for determining cytotoxicity using an MTT assay.

Part 2: The Agistatin Family (A, B, D) - Cholesterol Biosynthesis Inhibitors

The Agistatins are a family of fungal metabolites, specifically pyranacetals, isolated from the fungus *Fusarium* sp.[9] These compounds are noted for their ability to inhibit cholesterol biosynthesis.

Chemical Structures and Properties

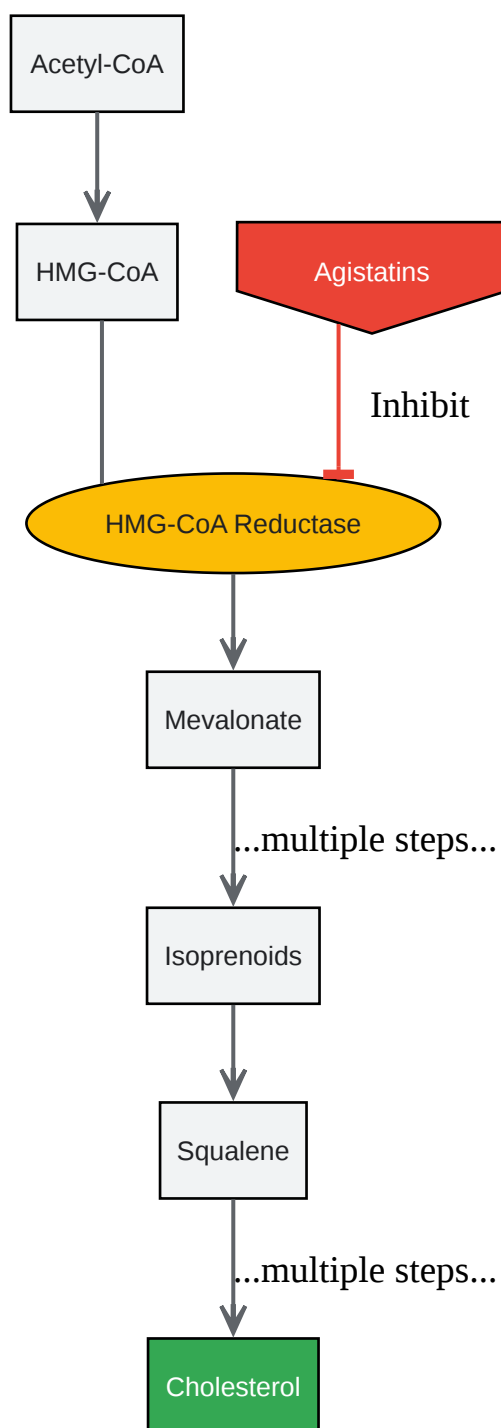
The Agistatin family includes Agistatin A, B, and D. They possess a characteristic tricyclic ketal moiety.

Compound	Molecular Formula	Molar Mass (g/mol)	CAS Number	Key Structural Features
Agistatin A	C ₁₁ H ₁₄ O ₄	210.23	144096-45-7	Core pyranacetal structure.
Agistatin B	C ₁₁ H ₁₈ O ₄	214.26	144096-46-8	Tricyclic analog of Agistatin A.[10]
Agistatin D	C ₁₁ H ₁₄ O ₄	210.23	144096-47-9	Isomer of Agistatin A.[9]

Biological Activity and Mechanism of Action

The primary biological activity of the Agistatin family is the inhibition of cholesterol biosynthesis. [2][11][12] While the precise molecular target within the pathway has not been definitively elucidated in the available literature, their action is analogous to that of statins, which are a well-known class of cholesterol-lowering drugs. Statins act by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway.

Cholesterol Biosynthesis Pathway and Inhibition



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Simplified cholesterol biosynthesis pathway showing the likely point of inhibition by Agistatins.

Experimental Protocols

In Vitro Cholesterol Biosynthesis Inhibition Assay

The inhibitory effect of Agistatins on cholesterol synthesis can be measured using a liver homogenate model.

- **Preparation of Liver Homogenate:** A liver homogenate is prepared from a suitable animal model (e.g., rat) to provide the necessary enzymes for cholesterol biosynthesis.
- **Incubation:** The homogenate is incubated with a radiolabeled precursor, such as [^{14}C]-acetate, in the presence of varying concentrations of the Agistatin compounds.
- **Lipid Extraction:** After incubation, lipids are extracted from the reaction mixture.
- **Quantification:** The amount of radiolabeled cholesterol is quantified using techniques like thin-layer chromatography (TLC) followed by scintillation counting.
- **Data Analysis:** The percentage of inhibition is calculated by comparing the amount of cholesterol synthesized in the presence of the Agistatins to a control group without the inhibitor. IC_{50} values can then be determined.

Summary and Future Directions

This technical guide has provided a detailed overview of two distinct families of natural products: the Agelastatins and the Agistatins.

- Agelastatins are potent antitumor alkaloids with a well-defined mechanism of action involving the inhibition of protein synthesis. Their complex structures have been successfully synthesized, and they represent promising leads for the development of novel anticancer therapeutics. Further research is warranted to explore their efficacy in vivo and to develop analogs with improved therapeutic indices.
- Agistatins are fungal metabolites that inhibit cholesterol biosynthesis. While their general biological activity is known, further studies are needed to identify their specific molecular target within the cholesterol synthesis pathway and to quantify their inhibitory potency. The Agistatins could represent a novel class of cholesterol-lowering agents, and further investigation into their synthesis and pharmacology is encouraged.

For researchers in drug discovery and development, both the Agelastatin and Agistatin families offer exciting opportunities for the development of new therapeutic agents.

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